molecular formula C12H12N2O B6617331 N,N-dimethylquinoline-2-carboxamide CAS No. 30721-91-6

N,N-dimethylquinoline-2-carboxamide

Cat. No. B6617331
CAS RN: 30721-91-6
M. Wt: 200.24 g/mol
InChI Key: SJGFVVGPTAFAQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N,N-dimethylquinoline-2-carboxamide were not found, carbodiimides have been extensively applied in the synthesis of N-heterocycles . Carbodiimides are a unique class of heterocumulene compounds that display distinctive chemical properties .


Molecular Structure Analysis

The molecular structure of N,N-dimethylquinoline-2-carboxamide involves a quinoline ring with a carboxamide group attached . The metric and spectroscopic parameters of similar compounds have been computed based on density functional theory and Car-Parrinello molecular dynamics .


Chemical Reactions Analysis

While specific chemical reactions involving N,N-dimethylquinoline-2-carboxamide were not found, carboxamides play a significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . Quinoline systems are also applied to create compounds with wide-ranging pharmacological activities .

Scientific Research Applications

Radioligand Development for PET Imaging

  • N,N-dimethylquinoline-2-carboxamide derivatives have been explored for developing radioligands for positron emission tomography (PET) imaging. These radioligands target peripheral benzodiazepine type receptors (PBR), showing high specific binding in organs like the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).

Anticancer Agent Development

  • Derivatives of N,N-dimethylquinoline-2-carboxamide have been synthesized and evaluated for their potential as anticancer agents. Studies have shown these derivatives to exhibit promising in vitro cytotoxicity, thereby aiding in the development of novel therapeutic compounds for cancer treatment (Bu et al., 2001).

Research in Neurological Diseases

  • Some studies have focused on developing novel compounds targeting specific receptors in the brain, like the dopamine D2 receptor. Derivatives of N,N-dimethylquinoline-2-carboxamide have been investigated for their role as negative allosteric modulators, demonstrating potential for treating neurological disorders (Mistry et al., 2015).

Pharmacological Studies

  • In pharmacology, compounds related to N,N-dimethylquinoline-2-carboxamide are being studied for their activity against Mycobacterium tuberculosis, showing promise as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Chemical Synthesis and Structural Analysis

  • Research has also delved into the chemical synthesis and structural analysis of these compounds. X-ray crystallographic studies have been conducted to confirm their structures and investigate their interactions, aiding in the design of more effective drugs (Matiadis et al., 2013).

Future Directions

While specific future directions for N,N-dimethylquinoline-2-carboxamide were not found, there is a general interest in the development of new antitubercular agents . Additionally, the synthesis of novel organic compounds for applications in photonics and optoelectronics is an area of ongoing research .

properties

IUPAC Name

N,N-dimethylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGFVVGPTAFAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295279
Record name N,N-Dimethyl-2-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylquinoline-2-carboxamide

CAS RN

30721-91-6
Record name N,N-Dimethyl-2-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30721-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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